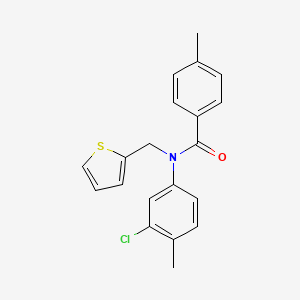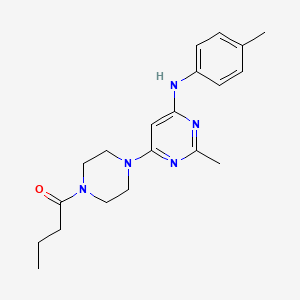
N-(3-chloro-4-methylphenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide is a versatile chemical compound with immense potential in scientific research. Its unique structure enables it to be utilized in various fields such as drug discovery, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step synthetic routes. One common method includes the reaction of 3-chloro-4-methylphenylamine with 4-methylbenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with thiophen-2-ylmethylamine under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-4-methylphenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and thiophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-chloro-4-methylphenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide: shares structural similarities with other benzamide derivatives and thiophene-containing compounds.
This compound: is unique due to its specific substitution pattern and the presence of both chloro and thiophenyl groups.
Uniqueness
- The unique combination of functional groups in This compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C20H18ClNOS |
|---|---|
Peso molecular |
355.9 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)-4-methyl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H18ClNOS/c1-14-5-8-16(9-6-14)20(23)22(13-18-4-3-11-24-18)17-10-7-15(2)19(21)12-17/h3-12H,13H2,1-2H3 |
Clave InChI |
LAVUURYFQBELKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC(=C(C=C3)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B11338978.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11338983.png)
![5-Chloro-2-methoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11338991.png)
![{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]methanone](/img/structure/B11338998.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11339007.png)
![2-(4-Bromophenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11339013.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B11339019.png)
![2-[(4-bromobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11339020.png)
![4-chloro-N-[7-(4-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11339022.png)
![2-(4-methoxyphenyl)-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]acetamide](/img/structure/B11339023.png)

![N-(3,4-dimethoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339039.png)
![1-{2-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone](/img/structure/B11339042.png)
![N-(2,4-difluorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339058.png)
